molecular formula C28H32N4O3 B12444854 11-(2-Pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene

11-(2-Pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene

Cat. No.: B12444854
M. Wt: 472.6 g/mol
InChI Key: HWXVIOGONBBTBY-UHFFFAOYSA-N
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Description

11-(2-Pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene is a complex organic compound with significant potential in medicinal chemistry. It has been studied for its therapeutic applications, particularly in the treatment of myelofibrosis, a type of bone marrow disorder .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

11-(2-Pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene has been primarily researched for its potential in treating myelofibrosis, a condition where the bone marrow becomes fibrous and produces abnormal blood cells. This compound has shown promise in reducing symptoms and improving the quality of life for patients with this condition .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It is believed to modulate pathways involved in cell proliferation and differentiation, thereby reducing the production of abnormal blood cells in myelofibrosis. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H32N4O3

Molecular Weight

472.6 g/mol

IUPAC Name

11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene

InChI

InChI=1S/C28H32N4O3/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31)

InChI Key

HWXVIOGONBBTBY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2

Origin of Product

United States

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